D-mannosyl undecaprenyl phosphate
Description
Structure
2D Structure
Properties
Molecular Formula |
C61H101O9P |
|---|---|
Molecular Weight |
1009.4 g/mol |
IUPAC Name |
[(3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] [(2E,6E,10E,14E,18E,22E,26E,30E,34E,38E)-3,7,11,15,19,23,27,31,35,39,43-undecamethyltetratetraconta-2,6,10,14,18,22,26,30,34,38,42-undecaenyl] hydrogen phosphate |
InChI |
InChI=1S/C61H101O9P/c1-46(2)23-13-24-47(3)25-14-26-48(4)27-15-28-49(5)29-16-30-50(6)31-17-32-51(7)33-18-34-52(8)35-19-36-53(9)37-20-38-54(10)39-21-40-55(11)41-22-42-56(12)43-44-68-71(66,67)70-61-60(65)59(64)58(63)57(45-62)69-61/h23,25,27,29,31,33,35,37,39,41,43,57-65H,13-22,24,26,28,30,32,34,36,38,40,42,44-45H2,1-12H3,(H,66,67)/b47-25+,48-27+,49-29+,50-31+,51-33+,52-35+,53-37+,54-39+,55-41+,56-43+/t57-,58-,59+,60+,61?/m1/s1 |
InChI Key |
IGWCSVFNNDSUBK-HYSPDNIISA-N |
SMILES |
CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCOP(=O)(O)OC1C(C(C(C(O1)CO)O)O)O)C)C)C)C)C)C)C)C)C)C)C |
Isomeric SMILES |
CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/COP(=O)(O)OC1[C@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)/C)/C)/C)/C)/C)/C)/C)/C)/C)/C)C |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCOP(=O)(O)OC1C(C(C(C(O1)CO)O)O)O)C)C)C)C)C)C)C)C)C)C)C |
Origin of Product |
United States |
Biosynthesis and Metabolic Cycling of Undecaprenyl Phosphate Precursors
De Novo Biosynthesis of Undecaprenyl Pyrophosphate (Und-PP)
The initial step in the de novo synthesis of the lipid carrier is the formation of undecaprenyl pyrophosphate (Und-PP). asm.orgnih.gov This process occurs in the cytoplasm and involves the sequential addition of isoprene (B109036) units to a starter molecule. asm.orgfrontiersin.org
The key enzyme responsible for the synthesis of Und-PP is Undecaprenyl Pyrophosphate Synthase (UppS). nih.govfrontiersin.org UppS is a vital cytoplasmic enzyme that catalyzes the formation of the C55 isoprenoid chain. frontiersin.org The essentiality of UppS for bacterial viability makes it an attractive target for the development of novel antibacterial agents. frontiersin.orgnih.gov The catalytic activity of UppS is dependent on the presence of Mg²⁺ ions. nih.gov Structural and mechanistic studies of UppS from various bacteria, including Escherichia coli, have provided detailed insights into its function. frontiersin.orgnih.gov
The synthesis of Und-PP by UppS involves a series of condensation reactions. asm.orgnih.gov The process starts with an allylic pyrophosphate primer, farnesyl pyrophosphate (FPP), which is a C15 isoprenoid. asm.orgfrontiersin.org UppS then catalyzes the sequential condensation of eight molecules of isopentenyl pyrophosphate (IPP), a C5 isoprenoid, to the FPP starter molecule. asm.orgfrontiersin.orgresearchgate.net This chain elongation process results in the formation of di-trans, octa-cis–Und-PP, a C55 lipid with a pyrophosphate head group. asm.org The mechanism involves the formation of a dimethylallyl cation from the allylic pyrophosphate, which is then attacked by the double bond of IPP. nih.gov
| Precursor | Description | Role in Und-PP Synthesis |
| Farnesyl pyrophosphate (FPP) | A C15 isoprenoid pyrophosphate. | Acts as the initial primer molecule for the condensation reactions. asm.orgfrontiersin.org |
| Isopentenyl pyrophosphate (IPP) | A C5 isoprenoid pyrophosphate. | Serves as the monomeric building block, with eight units sequentially added to FPP. asm.orgfrontiersin.org |
Formation of Undecaprenyl Phosphate (B84403) (Und-P) from Und-PP
For the lipid carrier to become active and accept a sugar unit at the cytoplasmic face of the membrane, the newly synthesized Und-PP must be dephosphorylated to its monophosphate form, Und-P. asm.orgnih.gov This dephosphorylation is a critical step in both the de novo synthesis pathway and the recycling of the carrier lipid after its use in polymerization reactions. asm.orginternationalscholarsjournals.com
The dephosphorylation of Und-PP is carried out by a group of enzymes known as undecaprenyl pyrophosphate phosphatases (UppP). nih.govnih.govfrontiersin.org These enzymes are integral membrane proteins that catalyze the hydrolysis of the terminal phosphate from Und-PP, releasing inorganic phosphate and generating Und-P. nih.gov In E. coli, it has been shown that while no single UppP enzyme is essential for viability, the simultaneous inactivation of key UppP-encoding genes is lethal, highlighting the crucial nature of this enzymatic step. nih.govnih.gov
Bacteria often possess multiple enzymes with Und-PP phosphatase activity, providing redundancy and potentially distinct roles in the de novo synthesis and recycling pathways.
BacA: In E. coli, the BacA protein (also known as UppP) is a major Und-PP phosphatase, accounting for a significant portion of the total cellular activity. plos.orgnih.gov It is an integral membrane protein, and studies suggest its active site faces the periplasm. plos.orgnih.gov
LpxT: LpxT (formerly YeiU) is a bifunctional enzyme. asm.org Besides its Und-PP phosphatase activity, it can also transfer the terminal phosphate from Und-PP to the lipid A moiety of lipopolysaccharides, forming lipid A 1-diphosphate. asm.orgnih.gov
PgpB: PgpB was initially identified for its role in phosphatidylglycerol synthesis but was later shown to have broad substrate specificity, including Und-PP. nih.govnih.gov
YbjG: YbjG is another integral membrane protein of the PAP2 family in E. coli that exhibits Und-PP phosphatase activity. asm.orgnih.gov In vitro studies have shown its ability to dephosphorylate Und-PP, farnesyl pyrophosphate (FPP), and diacylglycerol pyrophosphate (DGPP). uliege.be
| Phosphatase | Family | Location of Active Site | Primary Role |
| BacA (UppP) | BacA family | Periplasmic | De novo synthesis and recycling asm.orgnih.gov |
| PgpB | PAP2 superfamily | Periplasmic | Recycling asm.orgnih.gov |
| YbjG | PAP2 superfamily | Periplasmic | Recycling asm.orgnih.gov |
| LpxT (YeiU) | PAP2 superfamily | Periplasmic | Recycling and Lipid A modification asm.orgnih.gov |
In many Gram-positive bacteria, a significant pool of undecaprenol (B103720) (Und-OH), the dephosphorylated form of Und-P, is present. nih.govtandfonline.com An alternative pathway for the formation of Und-P in these organisms involves the phosphorylation of Und-OH. This reaction is catalyzed by an undecaprenol kinase. internationalscholarsjournals.comnih.gov In Streptococcus mutans, a homolog of the E. coli diacylglycerol kinase (DgkA) has been identified as an undecaprenol kinase. nih.gov Interestingly, this enzyme exhibits bifunctional activity, also acting as an undecaprenyl phosphate phosphatase, catalyzing the hydrolysis of Und-P to Und-OH. nih.gov This dual function allows for the regulation of the Und-P and Und-OH pools, thereby controlling the availability of the lipid carrier for cell wall synthesis. nih.gov
Recycling Mechanisms of Undecaprenyl Phosphate
The recycling of undecaprenyl phosphate is a multi-step process that is crucial for bacterial viability. After a glycan unit is transferred to its final acceptor in the periplasm, the lipid carrier is released as undecaprenyl pyrophosphate (Und-PP). nih.govharvard.edu This Und-PP must be converted back to its active monophosphate form (Und-P) and translocated to the cytoplasmic face of the membrane to participate in a new round of synthesis.
Regeneration from Undecaprenyl Pyrophosphate Following Glycan Transfer
The primary step in recycling is the dephosphorylation of Und-PP to yield Und-P. This reaction is catalyzed by specific membrane-bound phosphatases. nih.govnih.gov This dephosphorylation is an essential step not only for the recycling pathway but also for the de novo synthesis of Und-P. nih.gov In many bacteria, members of the BacA and the phosphatidic acid phosphatase type 2 (PAP2) protein families are responsible for this critical enzymatic activity. nih.govanr.fr The inhibition of these phosphatases leads to a depletion of the Und-P pool, which in turn halts peptidoglycan synthesis and results in cell lysis. nih.gov This underscores the importance of Und-PP dephosphorylation as a key control point in bacterial cell wall biosynthesis. The reaction is considered the target of the antibiotic bacitracin, which inhibits the activity of these phosphatases. nih.govwikipedia.org
| Enzyme Family | Function | Significance |
| BacA | Undecaprenyl pyrophosphate phosphatase | Dephosphorylates Und-PP to Und-P, essential for recycling and de novo synthesis. nih.gov |
| PAP2 (Phosphatidic Acid Phosphatase type 2) | Undecaprenyl pyrophosphate phosphatase | Contributes to the dephosphorylation of Und-PP, ensuring the supply of Und-P for cell wall synthesis. nih.govnih.gov |
Membrane Translocation by Undecaprenyl Phosphate Flippases (e.g., Wzx, UptA, PopT)
Once Und-P is regenerated on the periplasmic side of the membrane, it must be translocated back to the cytoplasmic side to be reused. This "flipping" is facilitated by dedicated integral membrane proteins known as flippases. asm.orgnih.gov While the precise mechanism of flipping the free lipid carrier is still under investigation, it is understood that the spontaneous translocation of polyprenyl-phosphates across a lipid bilayer is too slow to support the rapid pace of polysaccharide synthesis. nih.gov
Several families of proteins have been identified as potential Und-P flippases:
Wzx (RfbX): This protein is a well-characterized flippase involved in the translocation of Und-PP-linked O-antigen subunits from the cytoplasm to the periplasm. nih.gov Structural modeling of Wzx from Pseudomonas aeruginosa suggests a central cationic lumen lined by transmembrane segments, which is proposed to facilitate the movement of the anionic O-antigen subunit across the hydrophobic membrane. nih.gov It is hypothesized that such flippases may operate bidirectionally, facilitating the return of free Und-P. nih.gov
UptA: A member of the DedA protein family, UptA has been implicated as an Und-P flippase in Streptococcus pneumoniae. nih.gov
PopT: This protein, containing a DUF368 domain, is also suggested to function as an Und-P flippase in Streptococcus pneumoniae, highlighting a potential functional redundancy in the recycling pathway. nih.gov
The action of these flippases is crucial for maintaining the asymmetric distribution of phospholipids (B1166683) in the cell membrane and for the biogenesis of transport vesicles. nih.gov
| Flippase | Family/Domain | Proposed Function | Organism Example |
| Wzx | Wzx/RfbX family | Translocation of Und-PP-linked O-antigen subunits. nih.gov | Pseudomonas aeruginosa nih.gov |
| UptA | DedA family | Und-P flippase. nih.gov | Streptococcus pneumoniae nih.gov |
| PopT | DUF368 domain | Und-P flippase. nih.gov | Streptococcus pneumoniae nih.gov |
Enzymatic Liberation of Und-P from Und-P-Linked Sugars and Polymers (e.g., UshA, UpsH)
In addition to the primary recycling pathway from Und-PP, bacteria possess salvage pathways to liberate Und-P from other lipid-linked intermediates, especially under conditions of envelope stress. nih.govasm.org These pathways are often regulated by stress-response systems, such as the SigM regulon in Bacillus subtilis. nih.govasm.org When the free Und-P pool is low, SigM activates the expression of genes that promote the liberation of the carrier lipid from other biosynthetic pathways. nih.govasm.org
Two key enzymes involved in this process in B. subtilis are:
UshA (YqjL): This enzyme, which resembles an alpha-beta hydrolase, liberates Und-P from undecaprenyl-monophosphate-linked sugars, such as Und-P-GlcNAc. nih.govasm.orgasm.org UshA becomes critical for cell growth when these Und-P-linked sugars are sequestered, leading to a depletion of the available carrier lipid pool. nih.govasm.org
UpsH (YpbG): Functioning as a metallophosphoesterase, UpsH releases Und-P from undecaprenyl-diphosphate-linked polymers like wall teichoic acids. nih.govasm.orgharvard.edu This enzyme is essential for viability when Und-PP-linked intermediates accumulate. nih.govasm.org The catalytic activity of UpsH is dependent on conserved histidine residues within its predicted catalytic pocket. harvard.edu
These findings highlight a sophisticated regulatory network that ensures the prioritization of Und-P for essential processes like peptidoglycan synthesis during periods of cellular stress. nih.govasm.org
| Enzyme | Homologous to | Substrate | Function |
| UshA (YqjL) | Alpha-beta hydrolases | Undecaprenyl-monophosphate-linked sugars (e.g., Und-P-GlcNAc) nih.govasm.org | Liberates Und-P to replenish the carrier lipid pool. nih.govasm.org |
| UpsH (YpbG) | Metallophosphoesterases | Undecaprenyl-diphosphate-linked wall teichoic acids nih.govasm.orgharvard.edu | Releases Und-P from accumulated Und-PP-linked intermediates. nih.govharvard.edu |
Enzymology of D Mannosyl Undecaprenyl Phosphate Dependent Glycosyltransferases
Undecaprenyl-Phosphate Mannosyltransferases (EC 2.4.1.54)
Undecaprenyl-phosphate mannosyltransferases are a class of enzymes that catalyze the transfer of a mannose residue from a nucleotide sugar donor, typically GDP-mannose, to undecaprenyl phosphate (B84403) (Und-P), forming D-mannosyl-1-phosphoundecaprenol (also known as D-mannosyl undecaprenyl phosphate). wikipedia.orgqmul.ac.uk This reaction is a critical first step in the biosynthesis of various mannose-containing polysaccharides. The systematic name for this enzyme class is GDP-α-D-mannose:undecaprenyl-phosphate D-mannosyltransferase. qmul.ac.uk
Substrate Specificity and Nucleotide-Sugar Donor Utilization (e.g., GDP-Mannose)
The primary nucleotide-sugar donor for undecaprenyl-phosphate mannosyltransferases is Guanosine diphosphate-mannose (GDP-mannose). wikipedia.orgyoutube.com These enzymes exhibit a high degree of specificity for both the nucleotide sugar and the lipid phosphate acceptor. The transfer of the mannosyl group from GDP-mannose to undecaprenyl phosphate is a key regulated step in the synthesis of various cell surface polysaccharides. youtube.com For instance, the GumH enzyme from Xylella fastidiosa specifically utilizes GDP-mannose to transfer mannose to a cellobiose-pyrophosphate-polyprenol acceptor, which is an intermediate in the synthesis of the exopolysaccharide fastidian gum. nih.gov
Catalytic Mechanisms and Cofactor Requirements (e.g., Phosphatidylglycerol)
The catalytic mechanism of undecaprenyl-phosphate mannosyltransferases involves the nucleophilic attack of the phosphate group of undecaprenyl phosphate on the anomeric carbon of the mannose residue of GDP-mannose, resulting in the displacement of GDP and the formation of a mannosyl-phospho-undecaprenyl linkage. wikipedia.orgqmul.ac.uk A notable characteristic of these enzymes is their requirement for a phospholipid cofactor, specifically phosphatidylglycerol, for optimal activity. wikipedia.orgqmul.ac.uk The precise role of phosphatidylglycerol in catalysis is not fully elucidated but is thought to be involved in creating the appropriate membrane environment for the enzyme to function or in directly participating in the catalytic reaction.
Biochemical and Structural Characterization of Specific Mannosyltransferases (e.g., GumH, PimA, PcManGT)
Several undecaprenyl-phosphate mannosyltransferases have been characterized biochemically and structurally, providing insights into their function and mechanism.
GumH: The GumH enzyme from Xylella fastidiosa is a GDP-mannosyltransferase involved in the synthesis of the exopolysaccharide fastidian gum. nih.gov Structural modeling of GumH revealed a two-domain structure with a deep cleft containing a conserved EX(7)E motif, which is implicated in catalysis. nih.gov
PimA: The phosphatidyl-myo-inositol mannosyltransferase A (PimA) from Mycobacterium tuberculosis is essential for the biosynthesis of phosphatidyl-myo-inositol mannosides (PIMs), which are important virulence factors. uea.ac.uk PimA is a peripheral membrane glycosyltransferase that undergoes significant conformational changes upon substrate binding. The binding of GDP-mannose induces a transition from an "open" to a "closed" conformation, which is necessary to form a catalytically competent active site. uea.ac.uk
PcManGT: While specific information on a mannosyltransferase explicitly named PcManGT was not found in the search results, the characterization of other mannosyltransferases like GumI from Xanthomonas campestris provides relevant insights. GumI is a nonprocessive β-mannosyltransferase that utilizes GDP-mannose as the donor and a complex glycolipid as the acceptor. It is a monotopic membrane protein and represents a potential new family of glycosyltransferases. nih.gov
Other Undecaprenyl Phosphate Glycosyltransferases and Glycan Assembly
Beyond the initial synthesis of this compound, a variety of other glycosyltransferases utilize this and other undecaprenyl phosphate-linked sugars to assemble complex glycans. These can be broadly categorized into initial transferases and sequential glycosyl addition enzymes.
Initial Transferases (e.g., WecA, PglC, ArnC, GtrB, CsbB)
These enzymes, often called priming or initiating glycosyltransferases, catalyze the first step in the assembly of a glycan chain on the undecaprenyl phosphate carrier. pnas.org
| Enzyme | Function | Organism Example | Substrate(s) |
| WecA | Initiates the biosynthesis of enterobacterial common antigen and O-antigen lipopolysaccharide by transferring GlcNAc-1-phosphate to Und-P. nih.govnih.gov | Escherichia coli | UDP-GlcNAc, Und-P |
| PglC | Initiates N-linked protein glycosylation by transferring a phosphosugar to Und-P. pnas.orgnih.govnih.gov | Campylobacter jejuni, Campylobacter concisus | UDP-diNAcBac, Und-P |
| ArnC | Attaches a formylated aminoarabinose to undecaprenyl phosphate, contributing to polymyxin (B74138) resistance. nih.govbiorxiv.org | Salmonella enterica | Formylated undecaprenyl-phosphate-aminoarabinose |
| GtrB | A bactoprenol (B83863) glucosyl transferase involved in O-antigen modification. uniprot.org | Salmonella phage P22, Streptococcus pneumoniae uniprot.org | UDP-glucose, bactoprenol-linked sugar |
| CsbB | A glycosyltransferase related to GtrB, with a probable role in polysaccharide biosynthesis. uniprot.org | Bacillus subtilis | Likely UDP-sugar and a lipid-phosphate acceptor |
Stereochemical Outcomes and Glycosidic Linkage Formation
The formation of a glycosidic bond is a fundamental reaction in carbohydrate chemistry, and in an enzymatic context, it proceeds with a defined stereochemical course. cazypedia.orgwikipedia.org Glycosyltransferases that utilize this compound as the donor substrate are no exception and exhibit distinct stereochemical preferences, leading to the formation of either α- or β-mannosidic linkages.
Inverting Mannosyltransferases
Inverting mannosyltransferases catalyze the transfer of the mannosyl group with an inversion of the anomeric configuration. Given that the mannose in the this compound donor is in the β-configuration, an inverting mechanism results in the formation of an α-mannosidic linkage. This process is generally understood to occur via a single-step, direct displacement SN2-like mechanism. nih.gov In this proposed mechanism, a general base in the enzyme's active site activates a hydroxyl group on the acceptor molecule, which then acts as a nucleophile, attacking the anomeric carbon of the donor substrate. nih.gov This direct attack leads to the displacement of the undecaprenyl phosphate leaving group and the formation of the new glycosidic bond with inverted stereochemistry.
A well-characterized example of an inverting mannosyltransferase is PimE from mycobacteria, which is involved in the biosynthesis of phosphatidylinositol mannosides (PIMs). PimE utilizes polyprenyl-monophospho-β-D-mannose (PPM), a close analog of this compound, as the mannosyl donor. It catalyzes the transfer of a mannose residue to an acyl-phosphatidylinositol mannoside acceptor (Ac1PIM4), forming an α(1→2) glycosidic bond. The proposed mechanism for PimE involves a conserved aspartate residue acting as the catalytic base.
Another example is the protein-O-mannosyl transferase (Pmt) found in Actinobacteria. This enzyme transfers mannose from polyprenol phosphate mannose (PPM) to serine or threonine residues of proteins. The reaction is believed to proceed with an inversion of stereochemistry at the anomeric carbon. nih.gov Similarly, the eukaryotic Pmt1-Pmt2 complex, which uses dolichol-phosphate-β-D-mannose, also operates through an inverting mechanism to form α-D-mannosidic linkages to proteins. nih.govnih.gov
Retaining Mannosyltransferases
Retaining mannosyltransferases, in contrast, catalyze the glycosyl transfer with a net retention of the anomeric configuration. For a β-mannosyl donor like this compound, this would result in the formation of a β-mannosidic linkage. The mechanism for retaining glycosyltransferases is a subject of more debate compared to their inverting counterparts. nih.govwikipedia.org
One proposed mechanism is a two-step, double displacement process. This would involve a nucleophilic residue in the enzyme's active site attacking the anomeric carbon of the donor, leading to the formation of a covalent glycosyl-enzyme intermediate with an inversion of stereochemistry. In the second step, the acceptor molecule, activated by a general base, would attack this intermediate, resulting in a second inversion and a net retention of the original stereochemistry. However, for many retaining glycosyltransferases, a conserved catalytic nucleophile has not been definitively identified, making this mechanism less universally accepted. nih.govcazypedia.org
An alternative proposed mechanism for retaining enzymes involves a short-lived oxocarbenium ion intermediate. In this scenario, the departure of the leaving group is followed by the attack of the acceptor from the same face. The enzyme's active site architecture would play a crucial role in shielding one face of the oxocarbenium ion, thereby directing the stereochemical outcome. For lipid-phosphate donors, it has been suggested that the phosphate leaving group itself might act as the base to activate the acceptor. nih.gov
While the general principles of retaining mechanisms are established, specific, well-characterized examples of retaining mannosyltransferases that utilize this compound as the donor are not as clearly documented in current research literature as their inverting counterparts.
Table 1: Examples of this compound-Dependent or Analogous Glycosyltransferases and their Stereochemical Outcomes
| Enzyme | Donor Substrate (or analog) | Stereochemical Outcome | Glycosidic Linkage Formed |
| PimE | Polyprenyl-monophospho-β-D-mannose | Inverting | α(1→2)-mannoside |
| Pmt (Actinobacteria) | Polyprenol phosphate mannose | Inverting (implied) | α-O-mannoside |
| Pmt1-Pmt2 (eukaryotic) | Dolichol-phosphate-β-D-mannose | Inverting | α-O-mannoside |
Biological Roles in Cell Envelope Biosynthesis and Function
Peptidoglycan Synthesis Pathways
Peptidoglycan, a vital polymer that forms a protective mesh-like layer around most bacteria, is synthesized through a multi-step process that relies heavily on the lipid carrier undecaprenyl phosphate (B84403). nih.govwikipedia.org
Formation of Lipid I and Lipid II Intermediates (MraY, MurG)
The initial membrane-associated steps of peptidoglycan synthesis involve the formation of two key lipid intermediates, Lipid I and Lipid II. nih.govnih.gov The process begins in the cytoplasm with the synthesis of UDP-N-acetylmuramic acid-pentapeptide (UDP-MurNAc-pentapeptide). nih.govmdpi.com The integral membrane enzyme MraY then catalyzes the transfer of the phospho-MurNAc-pentapeptide moiety from UDP-MurNAc-pentapeptide to undecaprenyl phosphate (Und-P), resulting in the formation of Lipid I (undecaprenyl-pyrophosphoryl-MurNAc-pentapeptide) and releasing UMP. nih.govoup.comnih.gov Subsequently, the enzyme MurG facilitates the addition of N-acetylglucosamine (GlcNAc) from UDP-GlcNAc to Lipid I, yielding Lipid II. nih.govnih.govnih.gov
| Intermediate | Precursors | Enzyme | Product |
| Lipid I | UDP-MurNAc-pentapeptide, Undecaprenyl phosphate | MraY | Undecaprenyl-pyrophosphoryl-MurNAc-pentapeptide |
| Lipid II | Lipid I, UDP-GlcNAc | MurG | Undecaprenyl-pyrophosphoryl-MurNAc-(pentapeptide)-GlcNAc |
Translocation and Polymerization for Cell Wall Assembly
Once synthesized on the cytoplasmic face of the inner membrane, Lipid II, the complete peptidoglycan building block, is translocated across the membrane to the periplasmic space by a flippase, a process in which MurJ is implicated. nih.govwikipedia.orgnih.gov In the periplasm, the disaccharide-pentapeptide unit of Lipid II is polymerized into growing glycan chains by glycosyltransferases. nih.govoup.com Following this polymerization, the undecaprenyl pyrophosphate (Und-PP) is released and subsequently dephosphorylated to regenerate undecaprenyl phosphate (Und-P), which is then recycled back to the cytoplasmic side of the membrane to participate in another round of precursor transport. nih.govwikipedia.orgoup.com
Lipopolysaccharide (LPS) and O-Antigen Biosynthesis
In Gram-negative bacteria, the outer membrane is characterized by the presence of lipopolysaccharide (LPS), a complex molecule composed of Lipid A, a core oligosaccharide, and a variable O-antigen polysaccharide. oup.comoup.com Undecaprenyl phosphate is the essential lipid carrier for the biosynthesis of the O-antigen portion of LPS. nih.govnih.gov
O-Antigen Repeat Unit Assembly and Polysaccharide Synthesis
The synthesis of the O-antigen begins at the cytoplasmic face of the inner membrane with the assembly of O-antigen repeat units on undecaprenyl phosphate. researchgate.netnih.gov This process is initiated by the transfer of a sugar phosphate from a nucleotide sugar donor to Und-P, forming an undecaprenyl pyrophosphate-linked sugar. nih.govnih.gov Subsequent glycosyltransferases sequentially add other sugars to complete the O-antigen repeat unit, which typically consists of three to eight sugars. researchgate.netnih.govresearchgate.net In the context of D-mannosyl undecaprenyl phosphate, this specific intermediate would be formed if mannose is one of the sugars in the O-antigen repeat unit, as seen in the O-antigen of Salmonella enterica serovar Typhimurium group B1, which contains a mannosyl-rhamnosyl-galactosyl main chain. nih.govbiorxiv.org Once assembled, the complete Und-PP-linked O-antigen unit is translocated across the inner membrane to the periplasm by a flippase known as Wzx. oup.comresearchgate.netnih.gov In the periplasm, the O-antigen units are polymerized by the Wzy polymerase. oup.comresearchgate.net
Linkage to Lipid A and Core Oligosaccharide
Following polymerization in the periplasm, the completed O-antigen polysaccharide is transferred from its undecaprenyl pyrophosphate carrier and ligated to the core-lipid A moiety by the enzyme WaaL. oup.comnih.govnih.gov This final step forms the complete LPS molecule, which is then transported to the outer membrane. oup.com The release of undecaprenyl pyrophosphate after ligation allows it to be dephosphorylated and recycled for further rounds of O-antigen synthesis. nih.govnih.gov
Wall Teichoic Acid and Lipoteichoic Acid Synthesis
Teichoic acids are anionic polymers found in the cell walls of most Gram-positive bacteria. rsc.org There are two main types: wall teichoic acids (WTA), which are covalently linked to peptidoglycan, and lipoteichoic acids (LTA), which are anchored to the cytoplasmic membrane. rsc.org The biosynthesis of both types of teichoic acids involves undecaprenyl phosphate.
The synthesis of the linkage unit that connects the WTA polymer to peptidoglycan occurs on an undecaprenyl phosphate carrier. rsc.org This process is initiated by the transfer of N-acetylglucosamine-1-phosphate to Und-P. portlandpress.com While the direct involvement of this compound in the primary backbone of the most well-studied teichoic acids is not typical, modifications of the teichoic acid polymer with various sugars, including mannose, can occur. The synthesis of LTA also utilizes lipid carriers for the assembly of its components. rsc.org For instance, in Bacillus subtilis, the glycosylation of lipoteichoic acids with GlcNAc involves the formation of Und-P-GlcNAc on the cytoplasmic face of the membrane. nih.gov
Capsular Polysaccharide and Exopolysaccharide Formation (e.g., Colanic Acid)
Undecaprenyl phosphate (Und-P) is a fundamental component in the biosynthesis of many bacterial capsular polysaccharides (CPS) and exopolysaccharides (EPS), such as colanic acid in Escherichia coli. nih.govnih.govbiorxiv.org These surface polysaccharides are critical for bacterial survival, contributing to biofilm formation, resistance to desiccation, and evasion of the host immune system. nih.gov
The synthesis of these polymers typically follows the Wzx/Wzy-dependent pathway, which initiates on the cytoplasmic face of the inner membrane. nih.govnih.gov The process begins with the transfer of an initial sugar-phosphate moiety to the Und-P carrier, forming a lipid-linked repeat unit precursor. biorxiv.org For colanic acid, the glucose-1-phosphate transferase WcaJ initiates the assembly by transferring glucose-1-phosphate to Und-P. uniprot.org Subsequent glycosyltransferases sequentially add other sugars to complete the oligosaccharide repeat unit while it is attached to the undecaprenyl pyrophosphate (Und-PP) anchor. nih.gov
Once the full repeat unit is assembled, the lipid-linked oligosaccharide is translocated across the inner membrane by a specific flippase, Wzx. nih.govnih.gov In the periplasm, the Wzy polymerase links the individual repeat units into a long polysaccharide chain. biorxiv.org The crucial role of Und-P is to act as a mobile scaffold, tethering the growing glycan to the membrane and facilitating its transport to the periplasmic space for final polymerization and export. nih.govuniprot.org
| Component | Function | Reference |
|---|---|---|
| Undecaprenyl phosphate (Und-P) | Lipid carrier for the polysaccharide repeat unit. | uniprot.org |
| WcaJ | Initiating transferase; attaches the first sugar to Und-P. | uniprot.org |
| Wzx | Flippase; translocates the Und-PP-linked repeat unit across the inner membrane. | nih.govnih.gov |
| Wzy | Polymerase; links repeat units in the periplasm. | biorxiv.org |
Enterobacterial Common Antigen (ECA) Synthesis
Enterobacterial Common Antigen (ECA) is a glycolipid found on the outer membrane of nearly all species within the Enterobacteriaceae family. nih.govresearchgate.net Its synthesis is another critical process that relies on undecaprenyl phosphate as a lipid carrier. nih.govnih.gov The ECA repeat unit is a trisaccharide with the structure →3)-α-d-Fuc4NAc-(1→4)-β-d-ManNAcA-(1→4)-α-d-GlcNAc-(1→, where Fuc4NAc is 4-acetamido-4,6-dideoxy-D-galactose, ManNAcA is N-acetyl-D-mannosaminuronic acid, and GlcNAc is N-acetyl-D-glucosamine.
The biosynthetic pathway begins on the cytoplasmic side of the inner membrane when the phosphoglycosyltransferase WecA transfers GlcNAc-1-phosphate from UDP-GlcNAc to Und-P, forming Und-PP-GlcNAc (also known as Lipid I). researchgate.netnih.gov This initial step is a point of competition, as the same precursor is used for O-antigen synthesis. biorxiv.org Following this, the glycosyltransferases WecG and WecF sequentially add ManNAcA and Fuc4NAc, respectively, to create the complete trisaccharide repeat unit attached to the Und-PP carrier (Lipid III). nih.gov
This Und-PP-linked trisaccharide is then flipped across the inner membrane into the periplasm by the WzxE flippase. nih.gov The accumulation of incomplete ECA intermediates, such as in a wecE mutant, can sequester the limited cellular pool of Und-P. nih.govnih.gov This sequestration disrupts other essential pathways that depend on the same lipid carrier, like peptidoglycan synthesis, leading to morphological defects and cell stress. nih.govnih.gov While a mannose derivative (ManNAcA) is a key component of the ECA repeat unit, the specific compound this compound (with a monophosphate linkage) is not the direct precursor; rather, ManNAcA is added to the growing Und-PP-linked chain from a nucleotide sugar donor. nih.gov
Protein Glycosylation Pathways
N-linked protein glycosylation, once thought to be exclusive to eukaryotes, is now known to occur in bacteria and archaea, though the specific components of the pathway differ. frontiersin.orgnih.gov
In the bacterium Campylobacter jejuni, a general N-linked glycosylation system modifies numerous periplasmic proteins, a process crucial for colonization and pathogenesis. biorxiv.org This pathway involves the assembly of a heptasaccharide on an undecaprenyl pyrophosphate (Und-PP) carrier at the cytoplasmic face of the inner membrane. biorxiv.org The assembly is initiated by the phosphoglycosyltransferase PglC, which transfers 2,4-diacetamido-2,4,6-trideoxyglucose (bacillosamine) from its UDP-activated form to Und-P. biorxiv.orgnih.gov A series of other glycosyltransferases then act sequentially to build the full heptasaccharide. biorxiv.org The completed glycan is then translocated across the membrane by the flippase PglK and transferred as a block to target asparagine residues on proteins by the oligosaccharyltransferase PglB. biorxiv.org While Und-P is the essential lipid carrier, the process is initiated with bacillosamine, not mannose. However, this compound (Und-P-Man) is synthesized in bacteria and serves as a donor for other glycans, such as the O-antigen of Salmonella enterica, where the O-antigen repeat unit can contain a mannosyl residue. nih.govnih.gov
In Archaea, N-linked glycosylation also occurs via the assembly of a glycan on a lipid carrier followed by transfer to a protein. nih.gov However, a key distinction is the lipid carrier used. Archaea utilize dolichol phosphate (Dol-P), a related but structurally distinct polyprenol lipid that has a saturated α-isoprene unit. nih.govnih.gov Therefore, in archaeal N-glycosylation, the activated mannose donor is D-mannosyl dolichol phosphate (Dol-P-Man), not this compound. nih.gov For example, in Haloferax volcanii, a pentasaccharide is assembled on Dol-P carriers before being transferred to the S-layer glycoprotein (B1211001). nih.gov
| Domain | Primary Lipid Carrier | Activated Mannose Donor | Reference |
|---|---|---|---|
| Bacteria (e.g., C. jejuni) | Undecaprenyl Phosphate (Und-P) | This compound (for other pathways) | nih.govbiorxiv.org |
| Archaea (e.g., H. volcanii) | Dolichol Phosphate (Dol-P) | D-mannosyl dolichol phosphate | nih.gov |
Undecaprenyl phosphate is directly involved in protein O-mannosylation in bacteria, where mannose residues are attached to serine or threonine residues of proteins. nih.gov The activated donor for these reactions is this compound (Und-P-Man). nih.govnih.gov This lipid-linked sugar is synthesized on the cytoplasmic side of the membrane and is then available to be used by mannosyltransferases. nih.gov
O-mannosylation is a significant post-translational modification in several bacterial species, including pathogens like Mycobacterium tuberculosis. In mycobacteria, O-mannosylation gives rise to critical cell envelope components like phosphatidyl-myo-inositol mannosides (PIMs) and the adhesin Apa. The biosynthesis of PIMs is initiated by the transfer of mannose from GDP-Man to phosphatidyl-myo-inositol, a process that does not directly use Und-P. However, the subsequent elongation of mannans and lipoarabinomannan (LAM) relies on polyprenol-phosphate-mannose donors. The specific glycoprotein Apa is known to be O-mannosylated, and this modification is crucial for its antigenicity during infection.
While Und-P is a confirmed donor for O-mannosylation in bacteria, its direct involvement in C-mannosylation (the attachment of mannose to the indole (B1671886) ring of a tryptophan residue) is not well-documented in prokaryotes. In eukaryotes, C-mannosylation utilizes dolichol-phosphate-mannose (Dol-P-Man) as the donor substrate.
Regulatory Mechanisms and Cellular Homeostasis
Regulation of Undecaprenyl Phosphate (B84403) Pool Levels and Availability
The availability of Und-P is a critical limiting factor for the biosynthesis of essential cell wall polymers like peptidoglycan, teichoic acids, and O-antigen. tandfonline.comtandfonline.com Bacteria employ sophisticated mechanisms to manage the cellular pool of this essential lipid carrier.
The primary route for Und-P synthesis is the dephosphorylation of its precursor, undecaprenyl diphosphate (B83284) (Und-PP). nih.govexlibrisgroup.com This process is catalyzed by two distinct families of integral membrane phosphatases: BacA and members of the type-2 phosphatidic acid phosphatase (PAP2) superfamily. tandfonline.comnih.gov The presence of multiple, unrelated enzymes for this crucial step highlights its importance and suggests a need for fine-tuned regulation under different cellular conditions. exlibrisgroup.com In Escherichia coli, for instance, three enzymes—BacA, PgpB, and YbjG—are involved in the dephosphorylation of Und-PP in the periplasmic space. nih.gov Studies have shown that while single-gene disruptions of these phosphatases can be tolerated, certain double-disruption mutants, such as a bacA and ybjG double mutant, exhibit increased levels of Und-PP, indicating a reduction in dephosphorylation activity. nih.gov This, in turn, can lead to increased susceptibility to antibiotics like bacitracin, which targets the recycling of Und-PP. nih.govwikipedia.org
The regulation of the genes encoding these phosphatases is a key aspect of maintaining Und-P homeostasis. In E. coli strains with double disruptions in bacA, the expression of the remaining PAP2 family genes, pgpB and ybjG, is upregulated. nih.gov This transcriptional activation suggests a compensatory mechanism to maintain sufficient Und-P levels when the primary dephosphorylation pathways are compromised. nih.gov
In addition to the de novo synthesis and recycling pathways, some Gram-positive bacteria, like Staphylococcus aureus, possess large reserves of undecaprenol (B103720) (Und-OH), which can be phosphorylated to Und-P by an undecaprenol kinase. tandfonline.comoup.com This provides an additional layer of regulation and a potential reservoir for replenishing the Und-P pool. oup.com The interconversion between Und-OH and Und-P is catalyzed by undecaprenol phosphokinase and undecaprenyl phosphate phosphatase. oup.com
The translocation of Und-P and its derivatives across the cytoplasmic membrane is another crucial regulatory point. The DUF368 and DedA transmembrane protein families have been identified as potential Und-P translocases, or "flippases," responsible for moving Und-P from the outer to the inner leaflet of the membrane for reuse in biosynthetic pathways. nih.gov The activity of these transporters can be influenced by environmental factors such as pH, highlighting a dynamic control over the spatial availability of Und-P. nih.gov
Table 1: Key Enzymes in Undecaprenyl Phosphate Pool Regulation
| Enzyme/Protein Family | Function | Organism Example | Key Findings | Reference(s) |
|---|---|---|---|---|
| BacA | Undecaprenyl diphosphate (Und-PP) phosphatase | Escherichia coli, Bacillus subtilis | Essential for Und-P synthesis from Und-PP. Disruption leads to increased Und-PP levels and bacitracin susceptibility. | tandfonline.comnih.gov |
| PAP2 Family (e.g., PgpB, YbjG) | Undecaprenyl diphosphate (Und-PP) phosphatase | Escherichia coli | Work in concert with BacA to dephosphorylate Und-PP. Their gene expression is upregulated when other phosphatases are absent. | tandfonline.comnih.gov |
| Undecaprenol Kinase (DgkA homologue) | Phosphorylates undecaprenol (Und-OH) to Und-P | Staphylococcus aureus | Provides an alternative route for Und-P synthesis, particularly in Gram-positive bacteria. | tandfonline.com |
| DUF368/DedA Families | Candidate Und-P translocases ("flippases") | Staphylococcus aureus, Vibrio cholerae | Mediate the translocation of Und-P across the cytoplasmic membrane, a critical step in its recycling. | nih.gov |
Stress Response Pathways and Undecaprenyl Phosphate Metabolism (e.g., SigM Regulon)
When the availability of Und-P is compromised, bacteria activate sophisticated stress response pathways to restore homeostasis. A prime example of this is the SigM regulon in Bacillus subtilis. nih.gov The extracytoplasmic function (ECF) sigma factor SigM, along with its cognate anti-sigma factor complex, directly senses and responds to fluctuations in the free Und-P pool. nih.govasm.org
Depletion of the Und-P pool, which can be caused by antibiotics that sequester lipid-linked precursors or by genetic mutations affecting Und-P synthesis, triggers the activation of SigM. nih.govnih.gov Once activated, SigM directs the transcription of a suite of genes aimed at increasing the availability of Und-P. nih.gov These genes function to:
Increase flux through the cell wall synthesis pathway.
Promote the recycling of the lipid carrier. nih.gov
Liberate Und-P from other biosynthetic pathways. nih.gov
Recent research has identified two new enzymes under the control of the SigM regulon that play a direct role in replenishing the free Und-P pool. nih.gov
UshA (YqjL): This enzyme, which resembles an alpha-beta hydrolase, liberates Und-P from undecaprenyl-monophosphate-linked sugars. nih.gov UshA becomes critical for cell growth when these Und-P-linked sugars are sequestered, leading to a depletion of the carrier lipid pool. nih.gov
UpsH (YpbG): This metallophosphoesterase-like enzyme releases Und-P from undecaprenyl-diphosphate-linked wall teichoic acid (WTA) polymers. nih.gov Notably, UpsH does not act on lipid-linked peptidoglycan precursors, suggesting a mechanism to prioritize peptidoglycan synthesis during envelope stress. nih.gov UpsH is essential for viability when Und-PP-linked intermediates accumulate. nih.gov
These findings underscore a sophisticated regulatory network where the cell can reallocate its limited Und-P resources in response to stress, prioritizing the synthesis of the essential peptidoglycan layer. nih.gov The activation of the SigM regulon represents a critical survival strategy for bacteria facing cell envelope damage.
In Pseudomonas aeruginosa, the ECF sigma factor σ22 (AlgT/AlgU) is activated in response to cell wall stress, such as that induced by d-cycloserine, an antibiotic that disrupts peptidoglycan synthesis. nih.gov This activation leads to the upregulation of a large regulon of genes involved in maintaining cell envelope homeostasis, demonstrating a conserved strategy across different bacterial species to respond to perturbations in cell wall integrity, which are often linked to Und-P availability. nih.gov
Table 2: SigM-Regulated Enzymes for Undecaprenyl Phosphate Pool Maintenance
| Enzyme | Gene Name | Function | Substrate | Significance | Reference(s) |
|---|---|---|---|---|---|
| UshA | yqjL | Alpha-beta hydrolase | Undecaprenyl-monophosphate-linked sugars | Liberates Und-P when Und-P-linked sugars are sequestered. | nih.gov |
| UpsH | ypbG | Metallophosphoesterase | Undecaprenyl-diphosphate-linked wall teichoic acid polymers | Releases Und-P from WTA intermediates, prioritizing it for peptidoglycan synthesis during stress. | nih.gov |
Interplay with Other Cellular Metabolic Processes
The metabolism of undecaprenyl phosphate is intricately linked with several other fundamental cellular processes, most notably the biosynthesis of peptidoglycan and other cell wall polymers. Und-P serves as the universal lipid carrier for the precursors of peptidoglycan, teichoic acids, O-antigen portion of lipopolysaccharide, and capsule polysaccharides. tandfonline.comnih.govoup.com This central role means that any disruption in Und-P availability has cascading effects on the synthesis of these crucial structures, ultimately impacting cell viability. anr.frnih.gov
The biosynthesis of peptidoglycan begins in the cytoplasm with the formation of UDP-N-acetylmuramic acid-pentapeptide, which is then transferred to Und-P at the inner leaflet of the cytoplasmic membrane by the enzyme MraY to form Lipid I. tandfonline.commdpi.com This is followed by the addition of N-acetylglucosamine by MurG to create Lipid II. mdpi.com Lipid II is then translocated across the membrane where it is polymerized into the growing peptidoglycan sacculus. asm.org The Und-PP released after polymerization must be dephosphorylated back to Und-P to participate in another round of synthesis. oup.com
Similarly, in the synthesis of wall teichoic acids, the initial step involves the transfer of a sugar phosphate moiety to Und-P. nih.gov For example, in Bacillus subtilis, the synthesis of teichoic acid is initiated by the transfer of N-acetylglucosamine-1-phosphate from UDP-GlcNAc to Und-P. nih.gov This competition for a limited pool of Und-P between peptidoglycan and teichoic acid synthesis necessitates a regulatory balance. Under certain conditions, such as phosphate limitation, B. subtilis ceases teichoic acid synthesis in favor of producing teichuronic acid, a phosphate-free polymer. nih.gov This switch is mediated by the irreversible inhibition of the first enzyme in the teichoic acid synthesis pathway that utilizes Und-P. nih.gov
The isoprenoid biosynthesis pathway, which produces the building blocks for Und-P, is another critical point of intersection. The synthesis of Und-PP from farnesyl diphosphate (FPP) and isopentenyl diphosphate (IPP) is catalyzed by undecaprenyl pyrophosphate synthase (UppS). tandfonline.comasm.org FPP is a branch point in metabolism, also serving as a precursor for other essential molecules like ubiquinone. asm.org Therefore, the flux of metabolites through the isoprenoid pathway must be carefully regulated to ensure an adequate supply of Und-P for cell wall synthesis without compromising the production of other vital compounds. A defective UppS enzyme can lead to a decrease in Und-P availability, resulting in growth and morphological defects. asm.org These defects can sometimes be suppressed by mutations in other enzymes of the isoprenoid pathway, highlighting the interconnectedness of these metabolic networks. asm.org
Genetic screens in E. coli have revealed further connections between Und-P metabolism and other cellular processes, including cell division, DNA replication, signal transduction, and glutathione (B108866) metabolism. nih.gov This suggests that the integrity of the cell envelope, which is dependent on Und-P, sends signals that influence a wide range of cellular activities.
Table 3: Interplay of Undecaprenyl Phosphate with Cellular Pathways
| Interacting Pathway | Key Intersection Point | Significance | Reference(s) |
|---|---|---|---|
| Peptidoglycan Biosynthesis | Und-P is the lipid carrier for Lipid I and Lipid II precursors. | Essential for cell wall synthesis and bacterial viability. Und-P availability is a rate-limiting step. | nih.govmdpi.comasm.org |
| Teichoic Acid Biosynthesis | Und-P is the lipid carrier for teichoic acid precursors. | Competes with peptidoglycan synthesis for the limited Und-P pool. Synthesis is regulated by factors like phosphate availability. | nih.govnih.gov |
| Isoprenoid Biosynthesis | Und-PP is synthesized from farnesyl diphosphate (FPP) and isopentenyl diphosphate (IPP). | FPP is a metabolic branch point, linking Und-P synthesis to the production of other essential isoprenoids. | tandfonline.comasm.org |
| Cell Division, DNA Replication, Signal Transduction | Genetic interactions with Und-P metabolism genes. | Indicates a broader regulatory network where cell envelope status influences core cellular processes. | nih.gov |
Comparative Biochemistry and Biological Diversity
Analogous Polyprenyl Phosphate (B84403) Carriers in Archaea and Eukaryotes (e.g., Dolichyl Phosphate)
The function of acting as a lipid carrier for glycan synthesis is not unique to bacteria and is conserved across all domains of life, albeit with different molecules. In eukaryotes, the analogous carrier is dolichyl phosphate (Dol-P). oup.com Dolichols are long-chain, polyisoprenoid alcohols that differ from bacterial undecaprenol (B103720) in two key aspects: they are generally longer, with chain lengths ranging from 14 to 21 isoprene (B109036) units, and their α-isoprene unit (the one bearing the hydroxyl group) is saturated. oup.com Dol-P functions in the endoplasmic reticulum as the glycosyl carrier for the synthesis of N-linked glycans, O- and C-mannosylation of proteins, and the assembly of glycosylphosphatidylinositol (GPI) anchors. nih.govembopress.orgnih.gov The activated mannose donor in these pathways is dolichyl-phosphate-mannose (DPM), which is synthesized from GDP-mannose and dolichyl phosphate. nih.govembopress.org
In the domain Archaea, the situation is more varied. Archaea utilize polyprenyl phosphates as glycan carriers, and like in bacteria, the most common chain length consists of 11 isoprene units. nih.govmdpi.com However, dolichyl phosphates (with a saturated α-isoprene unit) are also found in some archaeal lineages, particularly methanogens. nih.govmdpi.com Archaeal polyprenyl carriers exhibit significant structural diversity, with variations in chain length (from 6 to 14 units) and the degree of saturation of the isoprene units. nih.govmdpi.com These carriers are essential for archaeal N-glycosylation, a post-translational modification crucial for the function of many cell-surface proteins. nih.gov
| Feature | Bacterial Carrier (Undecaprenyl Phosphate) | Eukaryotic Carrier (Dolichyl Phosphate) | Archaeal Carrier (Polyprenyl/Dolichyl Phosphate) |
|---|---|---|---|
| Domain | Bacteria | Eukarya | Archaea |
| Typical Chain Length | 11 isoprene units (C55) asm.org | 14-21 isoprene units (C70-C105) oup.com | Variable, commonly 11 isoprene units (C55), but ranges from C30-C70. nih.govmdpi.com |
| α-Isoprene Unit | Unsaturated nih.gov | Saturated oup.com | Both unsaturated (polyprenyl) and saturated (dolichyl) forms exist. nih.govmdpi.com |
| Primary Location | Cytoplasmic membrane asm.org | Endoplasmic Reticulum membrane oup.comnih.gov | Cytoplasmic membrane nih.gov |
| Major Biological Roles | Synthesis of peptidoglycan, LPS O-antigen, teichoic acids, capsules. asm.orgresearchgate.net | N-glycosylation, O- and C-mannosylation, GPI-anchor synthesis. nih.govembopress.org | N-glycosylation of surface proteins. nih.gov |
Diversity in Glycan Structures and Assembly Pathways
The use of undecaprenyl phosphate as a lipid carrier enables the assembly of an astonishing variety of complex polysaccharides on the bacterial cell surface. researchgate.net The O-antigen of Gram-negative bacteria is a prime example of this diversity; for instance, there are over 180 different O-antigen forms in Escherichia coli alone. nih.govnih.gov This structural hypervariability arises from several factors, including the incorporation of over 20 different types of sugars (some of which are rare dideoxyhexoses), variations in the sequence and glycosidic linkages of these sugars within the repeating unit, and non-stoichiometric modifications such as glucosylation, acetylation, or methylation. oup.com
Bacteria employ three primary pathways for the biosynthesis and export of these Und-P-linked polysaccharides. oup.comnih.gov
Wzx/Wzy-dependent Pathway : This is the most prevalent system for synthesizing heteropolymeric polysaccharides, including the majority of O-antigens, capsules, and exopolysaccharides in both Gram-positive and Gram-negative bacteria. cdnsciencepub.comnih.govasm.org The process begins with the assembly of a single glycan repeating unit on the Und-P carrier at the cytoplasmic face of the inner membrane. nih.gov This lipid-linked unit is then translocated across the membrane to the periplasmic side by a dedicated flippase protein, Wzx. oup.comnih.gov In the periplasm, the Wzy polymerase catalyzes the polymerization of these units into a long polysaccharide chain. asm.orgnih.gov
ABC Transporter-dependent Pathway : In this mechanism, the entire polysaccharide chain is fully synthesized and polymerized on the Und-P carrier at the cytoplasmic face of the inner membrane. nih.govresearchgate.net Once complete, the entire lipid-linked polymer is exported across the membrane by an ATP-binding cassette (ABC) transporter complex. nih.govwikipedia.org This pathway is commonly used for the export of some O-antigens and capsular polysaccharides. nih.govnih.gov
Synthase-dependent Pathway : This pathway is typically used for the synthesis of homopolysaccharides, such as cellulose (B213188) or hyaluronan. It is characterized by a single protein (or protein complex) that acts as both the glycosyltransferase (polymerase) and the exporter, channeling the growing glycan chain across the membrane as it is synthesized. nih.govnih.govmdpi.com
| Feature | Wzx/Wzy-dependent | ABC Transporter-dependent | Synthase-dependent |
|---|---|---|---|
| Site of Polymerization | Periplasmic face of inner membrane oup.comnih.gov | Cytoplasmic face of inner membrane nih.govresearchgate.net | Occurs concurrently with export across the inner membrane. nih.govnih.gov |
| Key Proteins | Glycosyltransferases, Wzx (flippase), Wzy (polymerase) cdnsciencepub.comasm.org | Glycosyltransferases, ABC transporter (e.g., Wzm/Wzt) nih.gov | Synthase (acts as polymerase and exporter) nih.govmdpi.com |
| Form of Exported Subunit | Single repeating unit (Lipid-linked) nih.gov | Full-length polymer (Lipid-linked) nih.gov | Individual monosaccharides are added to a growing chain during export. nih.gov |
| Typical Product | Heteropolysaccharides (O-antigen, many capsules, xanthan) cdnsciencepub.commdpi.com | Hetero- or Homopolysaccharides (some O-antigens and capsules) nih.govnih.gov | Homopolysaccharides (cellulose, hyaluronan) nih.govmdpi.com |
Advanced Methodologies for Research and Analysis
Biochemical Approaches for Enzyme Characterization
Biochemical characterization of the enzymes that interact with undecaprenyl phosphate (B84403) and its derivatives is fundamental to understanding their function. These approaches often require innovative strategies to work with proteins that are naturally embedded within the cell membrane.
Integral membrane proteins, such as the glycosyltransferases involved in D-mannosyl undecaprenyl phosphate pathways, are notoriously difficult to study in aqueous solutions because they possess hydrophobic transmembrane domains. To overcome this, researchers reconstitute these enzymes into artificial membrane environments that mimic their native lipid bilayer.
A common and effective technique is the use of nanodiscs. nih.gov Nanodiscs are small patches of a lipid bilayer encircled by two copies of a membrane scaffold protein (MSP), which is an engineered form of apolipoprotein. nih.gov This approach provides a more native-like and stabilizing environment compared to detergents. nih.govnih.gov For example, in the study of ArnC, a glycosyltransferase from Salmonella enterica that transfers an aminoarabinose sugar to undecaprenyl phosphate, the enzyme was first solubilized from the membrane using the detergent dodecyl-β-D-maltoside (DDM). nih.gov Following purification, the ArnC enzyme was successfully reconstituted into lipid-filled nanodiscs composed of palmitoyl-oleoyl-phosphatidylglycerol (POPG) lipids, which proved to be the optimal condition for structural analysis. nih.gov This reconstitution is a critical step, enabling functional assays and structural studies by providing a soluble, stable, and near-native protein-lipid complex. nih.govnih.gov
Understanding the catalytic activity of enzymes like undecaprenyl-phosphate mannosyltransferase (EC 2.4.1.54) relies on the development of specific and reliable enzymatic assays. wikipedia.org This enzyme catalyzes the transfer of a mannose group from GDP-mannose to undecaprenyl phosphate, forming this compound (also known as D-mannosyl-1-phosphoundecaprenol) and GDP. wikipedia.orgebi.ac.uk
The systematic name for this enzyme class is GDP-mannose:undecaprenyl-phosphate D-mannosyltransferase. wikipedia.org Assays to measure its activity can be designed to monitor either the consumption of substrates or the formation of products. For instance, researchers can use radiolabeled GDP-mannose and quantify the transfer of radioactivity to the lipid fraction containing this compound. Alternatively, product formation can be tracked using chromatographic methods like HPLC.
Optimization of these assays is crucial for accurate kinetic characterization. This includes determining the optimal pH, temperature, and concentrations of substrates. Furthermore, identifying required cofactors is essential. For undecaprenyl-phosphate mannosyltransferase, it has been shown that the phospholipid phosphatidylglycerol is a necessary cofactor for its activity. wikipedia.orgcreative-enzymes.com In some cases, the enzymatic reaction can be coupled to a secondary reaction that produces a readily detectable signal, such as the change in absorbance of NADH, a strategy used in other mannose-related enzyme assays. nih.gov
Structural Biology Techniques
Determining the three-dimensional structures of the enzymes involved in this compound metabolism provides atomic-level insights into their mechanisms of action.
X-ray crystallography is a powerful technique for obtaining high-resolution 3D structures of proteins. youtube.com The process involves purifying the protein of interest, inducing it to form well-ordered crystals, and then diffracting X-rays off the crystal to determine the arrangement of atoms. youtube.com While challenging for membrane proteins, this method has yielded crucial structures of enzymes related to the undecaprenyl phosphate cycle.
Until recently, only a few polyprenyl-phosphate glycosyltransferases (Pren-P GTs) had been structurally characterized by X-ray crystallography. nih.gov These structures serve as important models for understanding how enzymes recognize and modify undecaprenyl phosphate. Notable examples include:
GtrB from Synechocystis sp., which catalyzes the transfer of glucose from UDP-Glucose to undecaprenyl phosphate. nih.gov
Dolichol phosphate mannose synthase (DPMS) from the archaeon Pyrococcus furiosus, which is functionally analogous and has been crystallized in complex with its nucleotide and glycolipid product. nih.gov
BacA from Escherichia coli, an integral membrane pyrophosphatase that dephosphorylates undecaprenyl pyrophosphate to regenerate undecaprenyl phosphate for reuse in biosynthetic cycles. nih.govnih.gov Its crystal structure was determined at 2.6 Å resolution. nih.gov
These structures reveal common architectural features, such as the GT-A fold, and conserved motifs like the DXD signature, which is involved in coordinating a catalytic metal ion and the nucleotide donor substrate. nih.gov
Interactive Table: Examples of X-ray Crystal Structures in Undecaprenyl Phosphate Pathways
| Protein | Function | Organism | PDB Code(s) | Resolution |
| GtrB | Transfers glucose to undecaprenyl phosphate | Synechocystis sp. | 5EKP | 3.2 Å |
| DPMS | Dolichol phosphate mannose synthase | Pyrococcus furiosus | 5MLZ, 5MM0, 5MM1 | N/A |
| BacA | Dephosphorylates undecaprenyl pyrophosphate to undecaprenyl phosphate | Escherichia coli | N/A | 2.6 Å |
Cryo-electron microscopy (cryo-EM) has emerged as a revolutionary technique for determining the structures of large and flexible macromolecular complexes, especially membrane proteins that resist crystallization. manchester.ac.ukresearchgate.net The method involves flash-freezing purified samples in a thin layer of vitreous (non-crystalline) ice and imaging them with an electron microscope. manchester.ac.uk
Cryo-EM is particularly well-suited for studying undecaprenyl phosphate-related enzymes in a near-native state, often stabilized within detergent micelles or nanodiscs. manchester.ac.ukyoutube.com A landmark achievement using this technique was the determination of the structure of ArnC , an integral membrane glycosyltransferase from S. enterica. nih.gov Researchers solved the structure of ArnC reconstituted in nanodiscs in both its apo (unbound) and partial substrate-bound conformations. nih.gov The results provided unprecedented insight into the protein's architecture and revealed a significant conformational transition that occurs upon binding of the nucleotide donor substrate, a key step in its catalytic cycle. nih.gov The use of cryo-EM was essential, as the inherent flexibility and membrane-embedded nature of ArnC make it a challenging target for X-ray crystallography. nih.govnih.gov
To complement the static pictures provided by crystallography and cryo-EM, molecular dynamics (MD) simulations offer a computational approach to visualize protein-substrate interactions in motion. youtube.com MD simulations use classical mechanics to model the movements of atoms and molecules over time, providing insights into the dynamic processes of substrate binding, conformational changes, and catalysis. youtube.comnih.gov
In the study of the glycosyltransferase ArnC , both coarse-grained and atomistic MD simulations were employed to understand its function more deeply. nih.gov These simulations provided valuable insights into how the undecaprenyl phosphate substrate is coordinated within the enzyme's active site before and during the chemical reaction. nih.gov By modeling the dynamic interactions between the enzyme, the lipid substrate, and the nucleotide sugar donor, researchers were able to propose a detailed catalytic mechanism. nih.gov Such simulations are invaluable for interpreting static structural data and for generating hypotheses about the roles of specific amino acid residues in substrate binding and catalysis, which can then be tested experimentally. nih.govbiorxiv.org
Genetic and Genomic Manipulations
Genetic and genomic manipulation techniques are fundamental to understanding the biosynthesis and function of this compound (MPP) and related pathways. These approaches allow researchers to identify essential genes, elucidate metabolic routes, and understand the regulatory networks governing the synthesis of critical cell wall components.
Gene Deletion, Overexpression, and Mutagenesis Studies for Pathway Elucidation
Targeted manipulation of genes encoding enzymes in the undecaprenyl phosphate (Und-P) and MPP biosynthetic pathways provides direct evidence of their in vivo function. Techniques such as gene deletion, conditional expression (knockdown), overexpression, and site-directed mutagenesis are powerful tools for dissecting these complex processes, particularly in model organisms like Mycobacterium and Escherichia coli.
A pivotal enzyme in the formation of this compound is polyprenyl monophosphomannose synthase (Ppm1), which catalyzes the transfer of a mannose residue from GDP-mannose to a polyprenyl phosphate carrier. frontiersin.org Studies in Mycobacterium smegmatis, a non-pathogenic relative of Mycobacterium tuberculosis, have demonstrated that the gene encoding the Ppm1 homologue is essential for survival. nih.gov Researchers constructed a conditional mutant where the expression of this gene could be depleted. This depletion led to a halt in the synthesis of lipomannan (LM) and higher-order phosphatidyl-inositol mannosides (PIMs), confirming Ppm1's crucial role in providing the mannosyl donor for these vital lipoglycans. nih.gov Furthermore, attempts to compensate for the loss of Ppm1 function with other related glycosyltransferases, such as Rv3779 or PpgS, were unsuccessful, indicating that Ppm1 is the primary and sole enzyme responsible for this specific step in LM and lipoarabinomanan (LAM) biosynthesis. nih.govplos.org
In E. coli, overexpression studies have been used to investigate the broader isoprenoid synthesis pathway, which produces the undecaprenyl phosphate precursor. Amplification of the dxs and dxr genes, which are part of the methylerythritol 4-phosphate (MEP) pathway, resulted in a significant increase in the levels of various polyprenyl phosphates. nih.gov This approach allows researchers to study the effects of accumulating specific intermediates and to identify potential bottlenecks or toxic byproducts in the pathway, thereby elucidating the regulatory mechanisms that control the pool of undecaprenyl phosphate available for various glycosylation reactions. nih.gov
Mutagenesis studies have also been critical. For instance, random transposon mutagenesis in Salmonella identified the arnC gene as essential for polymyxin (B74138) resistance. nih.gov ArnC is the glycosyltransferase that attaches an aminoarabinose sugar to undecaprenyl phosphate, a step required for Lipid A modification. nih.gov This highlights how disrupting a single step in a Und-P-dependent pathway can have significant physiological consequences, in this case, altering antibiotic susceptibility.
Functional Genomics and Proteomics Approaches
Functional genomics and proteomics offer a system-wide view of the cellular processes involving this compound and its precursors. These approaches measure the global changes in gene expression (transcriptomics) or protein abundance (proteomics) in response to genetic or environmental perturbations, providing a broader context for the role of specific pathways.
Proteomic analysis of Chlamydia trachomatis has provided a schematic of the proposed peptidoglycan biosynthesis pathway, identifying the enzymes expressed during its developmental cycle. plos.org This includes enzymes that synthesize the UDP-MurNAc-pentapeptide precursor, which is then transferred to the undecaprenyl phosphate carrier by the MraY enzyme to form Lipid I, the first membrane-bound intermediate. plos.org By quantifying protein levels at different stages of infection, researchers can infer the activity of these pathways and their importance for bacterial replication and survival. plos.org
In Campylobacter jejuni, quantitative proteomics revealed that a deficiency in N-linked glycosylation, a process reliant on undecaprenyl phosphate, leads to a significant reduction in the abundance of enzymes in the MEP pathway, which synthesizes the isoprenoid precursor for Und-P. researchgate.net This suggests a feedback mechanism where the downstream utilization of Und-P influences its de novo synthesis. Similarly, proteomic studies of intracellular C. jejuni have mapped metabolic reprogramming during infection, showing changes in the expression of enzymes involved in pathways like di-trans, poly-cis-undecaprenyl phosphate biosynthesis. plos.org
The complete genome and proteome analysis of Acholeplasma laidlawii unexpectedly revealed the presence of enzymes for the undecaprenyl phosphate biosynthesis pathway. asm.org This was surprising because this organism lacks a cell wall, the structure most commonly associated with Und-P-dependent synthesis. This finding, validated by proteomic detection of the expressed proteins, suggests that Und-P serves other essential functions in this organism, highlighting the utility of genomics and proteomics in discovering novel roles for established metabolic pathways. asm.org These large-scale analyses are invaluable for constructing comprehensive models of cellular metabolism and understanding how the synthesis and allocation of essential molecules like undecaprenyl phosphate are managed.
Analytical Techniques for Undecaprenyl Phosphate and its Derivatives
The study of this compound and its related compounds relies on sophisticated analytical methods capable of detecting, identifying, and quantifying these lipophilic molecules within complex biological matrices.
Quantitative High-Performance Liquid Chromatography (HPLC) for Pool Level Determination
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quantitative analysis of undecaprenyl phosphate (Und-P) and its derivatives, such as undecaprenyl pyrophosphate (Und-PP) and undecaprenol (B103720) (Und-OH). A robust reverse-phase HPLC (RP-HPLC) procedure has been developed to separate and quantify these compounds from bacterial membrane extracts. nih.govresearchgate.net
In a typical application, lipids are extracted from bacterial cells, and Und-PP may be chemically converted to Und-P to simplify analysis. researchgate.net The separation is often achieved on a C18 or phenyl column. nih.govnih.gov For example, one established method allows for the determination of pool levels in bacteria like E. coli and Staphylococcus aureus. nih.govacs.org During the exponential growth phase, the pool of Und-P in E. coli was measured to be approximately 75 nmol/g of cell dry weight, while Und-PP was about 270 nmol/g. nih.govresearchgate.net In S. aureus, the corresponding levels were around 50 nmol/g for Und-P and 150 nmol/g for Und-PP. nih.govresearchgate.net This method provides the sensitivity needed to track changes in the lipid carrier pool under different growth conditions or in response to antibiotics that target cell wall synthesis.
The combination of HPLC with mass spectrometry (HPLC-MS) further enhances analytical power, allowing for both quantification and confident identification of various polyprenol homologs and their phosphorylated forms. nih.govdntb.gov.ua This is particularly useful for analyzing complex mixtures from different bacterial species, including thermophilic bacteria, which have been shown to produce a range of polyprenol homologs from C40 to C65, not just the C55 undecaprenol. nih.gov
Radio-labeling and Mass Spectrometry for Pathway Tracing and Intermediate Identification
Radio-labeling is a classic and powerful technique for tracing the metabolic fate of precursors and identifying pathway intermediates. In the context of Und-P-linked pathways, precursors such as [¹⁴C]-labeled isopentenyl pyrophosphate ([¹⁴C]C₅-PP) can be used. nih.gov For instance, to study the activity of the phosphatase BacA, which recycles Und-PP to Und-P, a radiolabeled [¹⁴C]C₅₅-PP substrate was synthesized in vitro. nih.gov The conversion of [¹⁴C]C₅₅-PP to [¹⁴C]C₅₅-P was then monitored using thin-layer chromatography (TLC), allowing for a direct measure of enzyme activity. nih.gov Similarly, in studies of O-antigen synthesis, radiolabeled nucleotide sugars are used to track the formation of Und-PP-linked oligosaccharide intermediates. nih.gov
Mass spectrometry (MS) is indispensable for the structural confirmation of these lipid intermediates. Techniques like Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) MS and Electrospray Ionization (ESI) MS are frequently used. researchgate.netnih.gov HPLC coupled with ESI-MS is particularly potent, enabling the separation of different lipid species before they are introduced into the mass spectrometer for identification. nih.gov For example, to facilitate the analysis of polyprenyl phosphates by LC-MS, they can be chemically derivatized, such as by methylation with diazomethane, to improve their ionization efficiency and chromatographic behavior. nih.gov Cryo-electron microscopy (cryo-EM) combined with MS has also provided structural insights, as seen in the characterization of the glycosyltransferase ArnC, revealing how it binds its UDP-sugar substrate and the lipid carrier undecaprenyl phosphate. nih.gov These combined approaches provide definitive identification of pathway intermediates and a dynamic view of the biosynthetic processes involving this compound.
Q & A
Q. What analytical methods are recommended for quantifying D-mannosyl undecaprenyl phosphate and its derivatives in bacterial membranes?
Quantitative high-performance liquid chromatography (HPLC) is the gold standard for separating and quantifying undecaprenyl phosphate derivatives. Protocols involve lipid extraction with chloroform/methanol, alkaline hydrolysis to remove glycerophospholipids, and DEAE cellulose chromatography for purification . For structural validation, electrospray ionization mass spectrometry (ESI/MS) and tandem MS (MS/MS) are critical. ESI/MS provides accurate mass-to-charge ratios (e.g., [M-H]⁻ at m/z 1006.5 for undecaprenyl phosphate-hexosamine), while MS/MS confirms fragmentation patterns (e.g., neutral loss of hexosamine or phosphate groups) .
Q. How is this compound synthesized and purified for in vitro studies?
Chemoenzymatic synthesis using kinases like Streptococcus mutans diacylglycerol kinase (DGK) efficiently phosphorylates polyprenols (e.g., undecaprenol) with ATP to generate undecaprenyl phosphate . Purification involves DEAE cellulose chromatography to separate anionic lipids, followed by thin-layer chromatography (TLC) to isolate specific derivatives. Yield optimization requires scaling bacterial cultures (e.g., 10 g biomass yields ~0.5 mg purified lipid) and minimizing oxidative degradation during TLC .
Advanced Research Questions
Q. How can researchers characterize the enzymatic activity of α-D-mannosyltransferases using this compound as a substrate?
In vitro assays require recombinant mannosyltransferases (e.g., FlmK homologs), radiolabeled GDP-mannose, and purified undecaprenyl phosphate. Activity is measured via transfer of mannose to lipid carriers, detected by scintillation counting or TLC autoradiography. Competitive inhibition studies with non-hydrolyzable substrate analogs (e.g., GDP-β-L-mannose) can elucidate catalytic mechanisms . Structural insights are obtained through NMR analysis of enzyme-lipid complexes (e.g., phosphodiester linkage confirmation at δ 5.2–5.4 ppm) .
Q. What experimental strategies resolve contradictions in undecaprenyl phosphate recycling pathways across bacterial species?
Contradictions arise in transporter specificity (e.g., DUF368 vs. DedA proteins) and phosphatase redundancy (e.g., UppP vs. LpxT). Conditional gene knockout models (e.g., Vibrio cholerae ΔDUF368) combined with lipidomics can quantify undecaprenyl phosphate accumulation (via LC-MS) and correlate it with peptidoglycan defects (electron microscopy for cell wall morphology) . Comparative genomics of uppS homologs in Gram-negative vs. Gram-positive bacteria reveals evolutionary adaptations in carrier lipid recycling .
Q. How do environmental stressors influence the biosynthesis of this compound in pathogens?
Stressors like pH shifts or antibiotic exposure alter undecaprenyl phosphate pool sizes. Researchers use fluorescent probes (e.g., Nile Red) to monitor lipid carrier dynamics in live cells via fluorescence microscopy. Transcriptomic profiling (RNA-seq) of Francisella novicida under low magnesium identifies upregulation of flmK and flmF2, which are critical for GalN-modified lipid A synthesis .
Q. What methodologies identify novel enzymes involved in this compound metabolism?
Forward genetic screens with transposon mutagenesis libraries can identify mutants with defective glycosylation (e.g., Congo red binding assays for capsule defects). Enzymatic activity is confirmed by complementation assays and in vitro reconstitution using synthetic substrates (e.g., undecaprenyl phosphate-β-D-GalN for FlmK transferase) . Structural predictions via AlphaFold2 guide site-directed mutagenesis of conserved motifs (e.g., (E/Q)XXXE in UppP phosphatases) .
Data Contradictions and Resolution
Q. How to address discrepancies in reported substrate specificity of mannosyltransferases?
Discrepancies may arise from isoprenoid chain length (C55 vs. C60) or stereochemistry (α vs. β linkages). Comparative assays with synthetic substrates (e.g., undecaprenyl phosphate-α-D-mannose vs. β-D-mannose) and kinetic analysis (Kₘ, kₐₜ) clarify specificity. Crystallographic studies of enzyme-substrate complexes (e.g., FlmK homologs) provide atomic-level resolution of binding pockets .
Q. Why do some bacterial strains lack detectable this compound despite homologous gene clusters?
Redundant pathways (e.g., Dol-P-mannose in eukaryotes) or regulatory checkpoints (e.g., stringent response via (p)ppGpp) may suppress synthesis. Metabolomic profiling under nutrient-limiting conditions and suppressor mutagenesis screens can identify bypass mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
